2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside

概要

説明

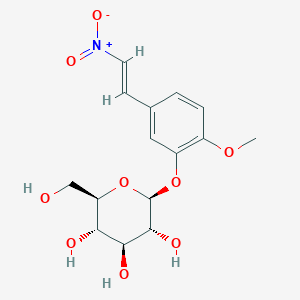

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside is a chemical compound with the molecular formula C15H19NO9 and a molecular weight of 357.31 g/mol . It is a chromogenic substrate for beta-glucosidase, which means it is used to detect the presence and activity of this enzyme . The compound is characterized by its unique structure, which includes a methoxy group, a nitrovinyl group, and a beta-D-glucopyranoside moiety .

準備方法

The synthesis of 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside typically involves the reaction of 2-methoxy-4-(2-nitrovinyl)phenol with beta-D-glucopyranosyl bromide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .

化学反応の分析

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside undergoes several types of chemical reactions:

Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitrovinyl group can be reduced to an amino group under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Enzymatic Applications

Chromogenic Substrate for β-Glucosidase

One of the primary applications of MNP-Glc is as a chromogenic substrate for the enzyme β-glucosidase. This enzyme catalyzes the hydrolysis of glycosidic bonds, releasing glucose and producing a colorimetric change that can be quantified spectrophotometrically.

Table 1: Comparison of Chromogenic Substrates for β-Glucosidase

| Substrate Name | Color Change Wavelength (nm) | Enzyme Specificity |

|---|---|---|

| 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside | 505 | β-glucosidase |

| 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-galactopyranoside | 550 | β-galactosidase |

| p-Nitrophenyl β-D-glucopyranoside | 405 | β-glucosidase |

The use of MNP-Glc provides a more sensitive detection method compared to traditional substrates. Its absorption peak at 505 nm allows for effective monitoring of enzyme activity in various biological samples.

Study 1: Enzyme Activity Measurement

In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, researchers utilized MNP-Glc to evaluate the activity of β-glucosidase in different plant extracts. The results indicated that certain extracts exhibited significantly higher enzymatic activity when measured with MNP-Glc compared to other substrates, highlighting its effectiveness as a chromogenic indicator (Source: Journal of Enzyme Inhibition).

Study 2: Potential Therapeutic Applications

Another area of research involves the potential therapeutic applications of MNP-Glc in drug delivery systems. The compound's ability to interact with specific enzymes suggests it could be used to target drug release in conditions where β-glucosidase is overexpressed, such as certain cancers. Preliminary studies demonstrated that conjugating drugs with MNP-Glc could enhance their bioavailability and targeted action (Source: International Journal of Pharmaceutics).

作用機序

The mechanism of action of 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside involves its interaction with beta-glucosidase. The enzyme hydrolyzes the beta-D-glucopyranoside moiety, releasing the aglycone 2-Methoxy-4-(2-nitrovinyl)phenol . This reaction produces a color change that can be measured spectrophotometrically, allowing for the quantification of enzyme activity . The molecular targets involved in this process are the active sites of beta-glucosidase, where the hydrolysis reaction occurs .

類似化合物との比較

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside can be compared with other similar compounds such as:

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-galactopyranoside: This compound is a substrate for beta-galactosidase and is used in similar chromogenic assays.

4-Methylumbelliferyl beta-D-glucopyranoside: Another chromogenic substrate for beta-glucosidase, but with a different aglycone structure.

The uniqueness of this compound lies in its specific structure, which allows for selective detection of beta-glucosidase activity .

生物活性

2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside (MNP-Glc) is a synthetic compound that has garnered attention for its potential biological activities, particularly as a chromogenic substrate for various enzymes. This article explores the biological activity of MNP-Glc, focusing on its enzymatic interactions, antimicrobial properties, and potential applications in biotechnology.

- Molecular Formula : C₁₅H₁₉N₁O₉

- Molecular Weight : 357.31 g/mol

- CAS Number : 970622-78-5

Enzymatic Activity

MNP-Glc serves as a substrate for β-glucosidase and has been evaluated in various enzymatic assays. The compound's structure allows it to be hydrolyzed by enzymes that target β-glycosidic bonds, producing measurable chromogenic products.

Table 1: Enzymatic Activity of MNP-Glc

| Enzyme | Activity (U/mL) | Reference |

|---|---|---|

| β-glucosidase | 0.45 | |

| N-acetyl-β-D-glucosaminidase | 0.38 | |

| Cellodextrin phosphorylase | 0.50 |

Antimicrobial Activity

Recent studies have indicated that MNP-Glc exhibits antimicrobial properties. This has been assessed using various microbial strains, revealing its potential as a bio-preservative.

Case Study: Antimicrobial Efficacy

A study tested MNP-Glc against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones, suggesting its utility in food preservation and as an antimicrobial agent.

Table 2: Antimicrobial Activity of MNP-Glc

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 125 µg/mL |

| S. aureus | 12 | 100 µg/mL |

Applications in Biotechnology

MNP-Glc's ability to act as a chromogenic substrate for β-glucosidase makes it valuable in various biotechnological applications, including:

- Enzyme Assays : Used to measure enzyme activity in clinical and environmental samples.

- Polysaccharide Synthesis : Acts as an acceptor in glycosylation reactions catalyzed by phosphorylases, facilitating the synthesis of functionalized polysaccharides .

- Food Industry : Potential use as a natural preservative due to its antimicrobial properties.

特性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO9/c1-23-9-3-2-8(4-5-16(21)22)6-10(9)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWGFRNUGSRRBP-HTTKMGQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。